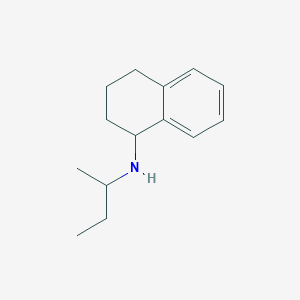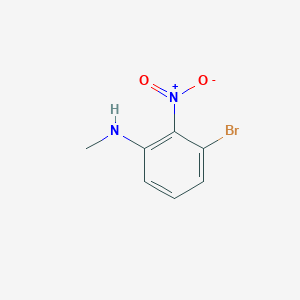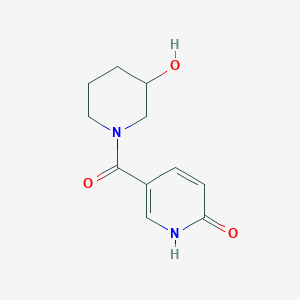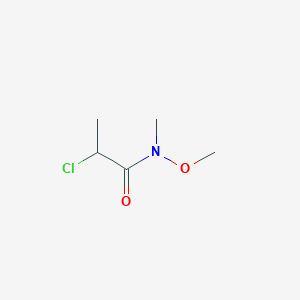
6-(2-乙基哌啶-1-基)烟酸
描述
科学研究应用
工业合成与环境考虑
烟酸对人类和动物至关重要,在各种生化过程中发挥作用。烟酸的工业生产通常会导致对环境有害的副产品。最近的研究重点是开发更生态的方法,从市售原料中生产烟酸,强调绿色化学以最大程度地减少对环境的影响 (Lisicki、Nowak 和 Orlińska,2022).
烟酸及其衍生物的光反应性
烟酸及其衍生物的光反应性会根据溶剂和溶液的酸度而改变。这些化合物表现出不同的行为,例如在水溶液中的光羟基化和在乙醇溶液中的光乙基化,在化学合成和光反应研究中呈现出不同的应用 (Takeuchi 等,1974).
生物掺入和活性
已经研究了烟酸在烟草生物碱中的生物掺入,揭示了其产生标记化合物的途径和效率,这对于理解植物中的代谢途径非常重要 (Leete,1977)。此外,某些烟酸衍生物,如硫代烟酸类似物,已显示出在血管舒张和抗氧化方面的潜力,表明它们的治疗前景 (Prachayasittikul 等,2010).
新合成与药物化学
已经开发出合成烟酸衍生物的创新方法,例如由铜(I)吡唑基-烟酸系统催化的有效 N-芳基化,为药物化学和药物设计开辟了新途径 (Liu 等,2010).
抗动脉粥样硬化和抗脂解作用
烟酸通过免疫细胞表达的 GPR109A 受体抑制小鼠动脉粥样硬化进展,证明其抗炎和调节胆固醇的特性独立于脂质调节作用 (Lukasova 等,2011)。此外,烟酸的抗脂解作用通过 PUMA-G 和 HM74 等受体介导,突出了其在治疗血脂异常和相关代谢紊乱方面的潜力 (Tunaru 等,2003).
作用机制
Target of Action
It is structurally similar to niacin (also known as nicotinic acid), a b vitamin used to treat hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions . Niacin acts to decrease levels of very low-density lipoproteins and low-density lipoproteins, while increasing levels of high-density lipoproteins .
Mode of Action
Based on its structural similarity to niacin, it may also act to modulate lipid levels in the body .
Biochemical Pathways
Niacin is involved in the production of nicotinamide adenine dinucleotide (nad+), which is used in the adenine triphosphate (atp) production in mitochondrial oxidative phosphorylation .
Pharmacokinetics
Niacin, a structurally similar compound, is an extended-release formulation of nicotinic acid with improved tolerability compared with the immediate-release and sustained-release formulations .
Result of Action
Niacin, a structurally similar compound, is known to decrease hepatic production of very-low density lipoproteins (vldl), and apolipoprotein b (apo-b) .
安全和危害
生化分析
Biochemical Properties
6-(2-Ethylpiperidin-1-yl)nicotinic acid plays a significant role in biochemical reactions, particularly those involving nicotinic acid derivatives. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinic acid receptors, which are involved in various metabolic pathways. The compound binds to these receptors, influencing their activity and modulating biochemical processes. Additionally, 6-(2-Ethylpiperidin-1-yl)nicotinic acid can interact with enzymes involved in the synthesis and degradation of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism .
Cellular Effects
6-(2-Ethylpiperidin-1-yl)nicotinic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. For instance, it has been observed to affect the expression of genes involved in lipid metabolism and inflammatory responses . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of 6-(2-Ethylpiperidin-1-yl)nicotinic acid involves its binding interactions with biomolecules. The compound binds to nicotinic acid receptors, leading to the activation or inhibition of downstream signaling pathways. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, 6-(2-Ethylpiperidin-1-yl)nicotinic acid can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-Ethylpiperidin-1-yl)nicotinic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 6-(2-Ethylpiperidin-1-yl)nicotinic acid can result in sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 6-(2-Ethylpiperidin-1-yl)nicotinic acid vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on metabolic processes and cellular function. At higher doses, it may exhibit toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound can cause significant cellular damage and disrupt normal metabolic processes . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
6-(2-Ethylpiperidin-1-yl)nicotinic acid is involved in several metabolic pathways, particularly those related to nicotinic acid and NAD+ metabolism. The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are involved in the synthesis and salvage of NAD+ . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-(2-Ethylpiperidin-1-yl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes through carrier-mediated mechanisms, which are pH-dependent and energy-dependent . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
6-(2-Ethylpiperidin-1-yl)nicotinic acid exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can impact metabolic processes . Understanding the subcellular localization of 6-(2-Ethylpiperidin-1-yl)nicotinic acid is crucial for elucidating its precise biochemical roles.
属性
IUPAC Name |
6-(2-ethylpiperidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-11-5-3-4-8-15(11)12-7-6-10(9-14-12)13(16)17/h6-7,9,11H,2-5,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTCKXPQWBMWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B1486443.png)

amine](/img/structure/B1486447.png)

![4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486450.png)

amine](/img/structure/B1486452.png)





![N-[2-(4-chlorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486465.png)
